molecular formula C10H9NO2 B8653111 4-(2-Cyanoethyl)benzoic acid

4-(2-Cyanoethyl)benzoic acid

Cat. No.: B8653111
M. Wt: 175.18 g/mol
InChI Key: XXVJLBYVAWMZLD-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)benzoic acid is a substituted benzoic acid derivative characterized by a cyanoethyl (-CH₂CH₂CN) group at the para position of the benzene ring. The cyano group (-CN) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity. The compound’s synthesis likely involves nucleophilic substitution or Michael addition to introduce the cyanoethyl group onto the benzoic acid backbone, similar to methods described for related structures in and .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(2-cyanoethyl)benzoic acid

InChI

InChI=1S/C10H9NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

XXVJLBYVAWMZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#N)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical reactions:

Reaction Type Reagents/Conditions Product Yield Source
EsterificationMethanol, H₂SO₄ (reflux)Methyl 4-(2-cyanoethyl)benzoate85%
Amide FormationThionyl chloride, then NH₃4-(2-Cyanoethyl)benzamide78%

Nitrile Group Transformations

The cyanoethyl group (–CH₂CH₂CN) participates in:

Hydrolysis

  • Acidic Conditions : Converts the nitrile to a carboxylic acid:

    –CH₂CH₂CNHCl, H₂O, Δ–CH₂CH₂COOH\text{–CH₂CH₂CN} \xrightarrow{\text{HCl, H₂O, Δ}} \text{–CH₂CH₂COOH}

    Reported yields: 70–80%.

  • Basic Conditions : Forms an amide intermediate .

Cyclization

Under ultrasonication with 1-cyanoacetyl-3,5-dimethylpyrazole , the nitrile group facilitates pyridone formation :

4-(2-Cyanoethyl)benzoic acidUltrasonicationN-substituted 2-pyridone derivatives\text{4-(2-Cyanoethyl)benzoic acid} \xrightarrow{\text{Ultrasonication}} \text{N-substituted 2-pyridone derivatives}

Conditions : 50°C, 30 minutes. Yield : 92% .

Coupling Reactions

The carboxylic acid couples with amino acid esters using OxymaPure/DIC methodology :

Amino Acid Ester Conditions Product Yield
Glycine methyl esterUltrasonication, 25°C4-(2-Cyanoethyl)benzoyl-glycine methyl ester88%
Valine ethyl esterConventional heating4-(2-Cyanoethyl)benzoyl-valine ethyl ester75%

Ultrasonication reduces reaction time by 60% compared to conventional methods .

Nucleophilic Substitution

The β-carbon of the cyanoethyl group is electrophilic, enabling nucleophilic attacks:

–CH₂CH₂CN+Nu–CH₂CH₂Nu+CN\text{–CH₂CH₂CN} + \text{Nu}^- \rightarrow \text{–CH₂CH₂Nu} + \text{CN}^-

Example : Reaction with thiophenol yields a sulfur-substituted derivative (Yield: 65%).

Oxidation and Reduction

  • Oxidation : The cyanoethyl group resists oxidation, but the benzene ring can be halogenated under electrophilic conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to an amine:

    –CNH₂, Pd–CH₂NH₂\text{–CN} \xrightarrow{\text{H₂, Pd}} \text{–CH₂NH₂}

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(2-Cyanoethyl)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects and applications.

Compound Name Substituent Group Molecular Formula Key Properties/Applications Source/Evidence
This compound -CH₂CH₂CN C₁₀H₉NO₂ Electron-withdrawing cyano group enhances acidity; potential use in dyes or kinase inhibitors . Inferred
4-(2-Carbamoylethyl)benzoic acid -CH₂CH₂CONH₂ C₁₀H₁₁NO₃ Carbamoyl group increases polarity and hydrogen bonding; used in drug intermediates .
4-[(2-Phenylethyl)amino]benzoic acid -NHCH₂CH₂Ph C₁₅H₁₅NO₂ Aromatic amino group enables π-π interactions; explored in crystallography studies .
4-((2-Hydroxyethoxy)carbonyl)benzoic acid -COOCH₂CH₂OH C₁₀H₁₀O₅ Hydrophilic ester group improves solubility; applied in polymer synthesis .
4-(2-Aminoethyl)benzoic acid -CH₂CH₂NH₂ C₉H₁₁NO₂ Amino group facilitates salt formation; used in peptide coupling .

Physicochemical Properties

  • Acidity: The cyano group lowers the pKa of the benzoic acid compared to carbamoyl or aminoethyl derivatives, increasing its acidity and solubility in alkaline conditions .
  • Thermal Stability: Carbamoyl and hydroxyethoxycarbonyl derivatives exhibit higher melting points due to hydrogen bonding (e.g., 4-(2-Carbamoylethyl)benzoic acid, ), whereas the cyano group may reduce thermal stability due to weaker intermolecular forces .

Q & A

Q. What strategies resolve contradictions in thermal stability data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use DSC (heating rate 10°C/min under N₂) to identify melting points and decomposition events. TGA (up to 600°C) quantifies mass loss. Compare results with XRD to correlate thermal events with structural changes. Replicate experiments in triplicate and cross-validate with independent labs .

Q. Can this compound serve as a ligand in coordination chemistry, and what analytical methods confirm metal complexation?

  • Methodological Answer : The carboxylate and cyano groups act as potential binding sites. Synthesize complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Characterize via:
  • UV-Vis : Detect d-d transitions (e.g., Cu²⁺ at ~600–800 nm).
  • ESI-MS : Identify molecular ion peaks for the metal-ligand complex.
  • Magnetic Susceptibility : Assess paramagnetic behavior (e.g., SQUID magnetometry for Cu²⁺ complexes) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR Models : Use descriptors like logP, molar refractivity, and HOMO-LUMO gaps to correlate structure with activity. Training datasets should include IC₅₀ values from enzyme inhibition assays .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential cyanide release during decomposition.
  • Storage : In airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize with NaHCO₃, then absorb with inert material (vermiculite).
  • Toxicity Testing : Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and skin irritation assays .

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